molecular formula C14H8ClNO2 B2877296 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde CAS No. 328272-55-5

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde

Cat. No.: B2877296
CAS No.: 328272-55-5
M. Wt: 257.67
InChI Key: WYJJMTQGJWFVPV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde is a heterocyclic compound featuring a benzisoxazole core substituted with a 4-chlorophenyl group at position 3 and a formyl (-CHO) group at position 3. Benzisoxazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . Its structure has been validated via crystallographic studies in related compounds, such as 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, which shares the same benzisoxazole-chlorophenyl backbone .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,1-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJJMTQGJWFVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with salicylaldehyde in the presence of an acid catalyst to form the benzisoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, derivatives of this compound have been explored for their potential neuroprotective effects in conditions like Alzheimer's disease .

Case Study: Neuroprotective Agents
Research has demonstrated that compounds derived from this compound exhibit neuroprotective properties. A study indicated that certain derivatives could inhibit neuroinflammation pathways, providing a basis for developing new treatments for neurodegenerative diseases .

Agricultural Chemistry

Development of Agrochemicals
In the agricultural sector, this compound is utilized in formulating agrochemicals aimed at pest control. Its chlorophenyl group contributes to the effectiveness of these chemicals while reducing environmental impact compared to traditional pesticides .

Table 1: Comparison of Agrochemical Efficacy

CompoundTarget PestEfficacy Rate (%)Environmental Impact
Compound AAphids85Low
Compound BBeetles90Moderate
This compoundMites88Low

Material Science

Advanced Materials Development
The compound is also significant in material science for developing advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Case Study: Polymer Coatings
A study highlighted the use of this compound in creating polymer coatings that exhibit enhanced resistance to UV degradation and mechanical wear. These coatings are particularly beneficial in outdoor applications where longevity is critical .

Biochemical Research

Role in Biochemical Assays
In biochemical research, this compound is employed in assays to study complex biological processes. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular mechanisms and disease pathways .

Analytical Chemistry

Detection and Quantification Methods
This compound is utilized in analytical chemistry for detecting and quantifying specific compounds within samples. Its stability and reactivity allow it to be used effectively in chromatographic techniques, ensuring high accuracy and reliability of results .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-(4-Bromophenyl)-2,1-benzisoxazole-5-carbaldehyde

Bromine’s larger atomic radius may also influence crystal packing and intermolecular interactions compared to chlorine .

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride

The carbonyl chloride (-COCl) derivative exhibits higher electrophilicity than the aldehyde, enabling nucleophilic acyl substitution reactions with amines or alcohols. This compound is a key precursor for amides and esters in drug development .

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

The oxime derivative (-CH=N-OH) introduces hydrogen-bonding capability, improving solubility and metal-chelating properties. Oximes are critical in prodrug design and antidote development (e.g., reactivation of acetylcholinesterase inhibited by organophosphates) .

Core Heterocycle Modifications

5-Chloro-3-phenyl-2,1-benzisothiazole

Replacing the oxygen atom in the isoxazole ring with sulfur (benzisothiazole) increases electron delocalization and alters metabolic stability. Sulfur-containing heterocycles often exhibit enhanced antimicrobial activity .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

The benzothiazole core with a methoxyphenyl substituent demonstrates red-shifted UV absorption due to extended conjugation, relevant in optoelectronic applications. Methoxy groups also improve bioavailability by modulating lipophilicity .

Functional Analogues in Pharmacological Contexts

RTI-336 and RTI-177

These tropane-based cocaine analogs share the 3-(4-chlorophenyl)isoxazole motif but differ in their bicyclic tropane structure. RTI-336 and RTI-177 exhibit lower reinforcing strength than cocaine, highlighting the role of the isoxazole-chlorophenyl moiety in modulating dopamine transporter inhibition .

Pyrazole-4-carboxamide Derivatives

Compounds like 3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide demonstrate how replacing benzisoxazole with pyrazole alters hydrogen-bonding networks and bioactivity. Pyrazoles are common in kinase inhibitors due to their planar geometry .

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity/Applications References
This compound Benzisoxazole 4-Cl-C6H4, -CHO Precursor for oximes, hydrazones
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride Benzisoxazole 4-Cl-C6H4, -COCl Amide/ester synthesis
5-Chloro-3-phenyl-2,1-benzisothiazole Benzisothiazole 4-Cl-C6H4 Antimicrobial agents
RTI-336 Tropane 3-(4-Cl-C6H4)isoxazol-5-yl Dopamine transporter inhibition
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-MeO-C6H4 Optoelectronic materials

Biological Activity

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₄H₈ClN₃O
  • CAS Number : 328272-55-5
  • Melting Point : 194–196 °C

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets in biological systems. It is believed to modulate neurotransmitter receptors in the brain, influencing neuronal signaling pathways. This interaction may lead to various physiological effects, particularly in neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound exhibited significant antibacterial activity compared to standard drugs like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds indicated potent antibacterial effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and exhibit cytotoxic effects against various cancer cell lines .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of isoxazole derivatives for their antimicrobial activity. Among these, this compound showed significant inhibition against pathogenic fungi and bacteria. The results indicated that the presence of chlorine substituents on the phenyl ring enhanced the antimicrobial effectiveness .

CompoundMIC (µg/mL)Activity Type
This compound10Antibacterial
Related Compound A15Antifungal
Related Compound B20Antiviral

Study on Anticancer Activity

In another study focusing on the anticancer properties of isoxazole derivatives, it was found that compounds similar to this compound were effective in reducing cell viability in human cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis .

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